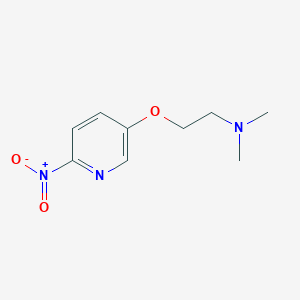
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C9H13N3O3 It is characterized by the presence of a nitropyridine ring attached to an ethanamine moiety through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine typically involves the reaction of 6-nitropyridin-3-ol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: N,N-Dimethyl-2-((6-aminopyridin-3-yl)oxy)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitropyridin-3-ol and N,N-dimethylethanolamine.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-3-nitropyridin-2-amine
- N,N-Dimethyl-4-nitropyridin-2-amine
- N,N-Dimethyl-2-nitropyridin-3-amine
Uniqueness
N,N-Dimethyl-2-((6-nitropyridin-3-yl)oxy)ethanamine is unique due to its specific structural features, such as the ether linkage and the position of the nitro group on the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(6-nitropyridin-3-yl)oxyethanamine |
InChI |
InChI=1S/C9H13N3O3/c1-11(2)5-6-15-8-3-4-9(10-7-8)12(13)14/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
IEGMEDVUGXKOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CN=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


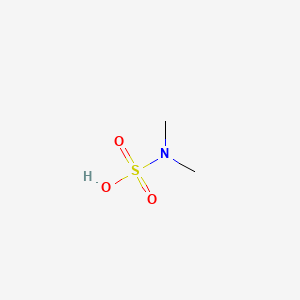
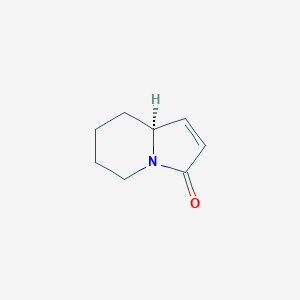
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
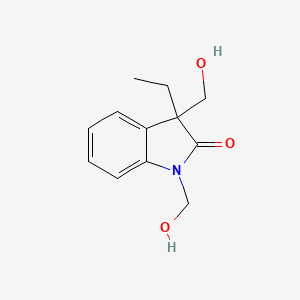


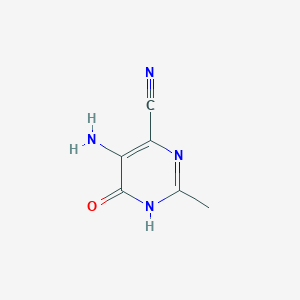
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)

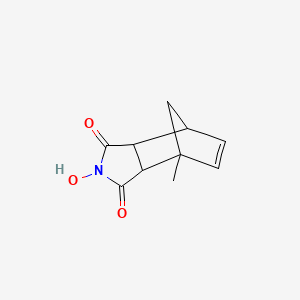
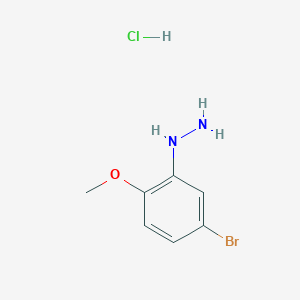
![2-[4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B13100569.png)
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
